molecular formula C20H20N4O2 B11677153 N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11677153
M. Wt: 348.4 g/mol
InChI Key: LTGMCMNMIOTXJV-FYJGNVAPSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleoph

Biological Activity

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18_{18}H20_{20}N4_{4}O2_{2}

Molecular Weight : 328.38 g/mol

IUPAC Name : this compound

The compound features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux to facilitate the formation of the imine linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Cell cycle arrest
NCI-H46042.30Inhibition of proliferation

The compound demonstrated significant cytotoxicity against these cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects in vitro. The compound was tested for its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a dose-dependent reduction in cytokine production, suggesting its potential for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
  • Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
  • Cytokine Inhibition : By blocking signaling pathways involved in inflammation, it reduces the expression of inflammatory mediators.

Case Studies and Research Findings

  • Study on MCF7 Cell Line : A study conducted by Wei et al. demonstrated that this compound exhibited an IC50_{50} value of 12.50 µM against MCF7 cells, with significant induction of apoptosis observed through flow cytometry analysis .
  • Anti-inflammatory Study : In a separate investigation, the compound was tested on LPS-stimulated RAW 264.7 macrophages, where it significantly reduced TNF-alpha levels by approximately 40% at a concentration of 10 µM, showcasing its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H20N4O2/c1-3-26-17-10-6-15(7-11-17)13-21-24-20(25)19-12-18(22-23-19)16-8-4-14(2)5-9-16/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

LTGMCMNMIOTXJV-FYJGNVAPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C

Origin of Product

United States

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